1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride
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Overview
Description
“1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride” is a chemical compound that has been widely used in scientific research. Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole, a key component of the compound, was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e. it shows both acidic and basic properties .Scientific Research Applications
Antifungal Activity Against Aspergillus fumigatus
Background: Pulmonary aspergillosis (PA) is a spectrum of respiratory diseases caused by the fungus genus Aspergillus. The disease can range from mild to fatal, depending on the individual’s immune system. The most severe form, invasive aspergillosis (IA), can lead to respiratory failure and multiorgan failure.
Application: The compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one has been synthesized via Claisen–Schmidt condensation. It shows strong antifungal activity against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. This novel compound is suitable for further anti-aspergillus activity studies .
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to interact with a variety of targets, including heat shock protein hsp 90-alpha .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, influencing the function of these proteins and leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and overall therapeutic effect .
Result of Action
The effects would depend on the specific targets and pathways that the compound influences .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride” and similar compounds could have potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-11(7-12-8-14-9-15-12)6-10-4-2-1-3-5-10;;/h1-5,8-9,11H,6-7,13H2,(H,14,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKLZMIHZRWEGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CN=CN2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride |
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